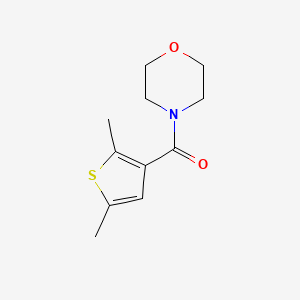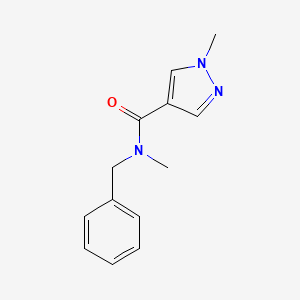
N-benzyl-N,1-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,1-dimethylpyrazole-4-carboxamide (BDP) is a chemical compound that has been extensively studied for its potential applications as a pharmacological agent. BDP is a pyrazole derivative that has shown promise in a range of scientific research applications, including as an anti-inflammatory, anti-tumor, and neuroprotective agent. In
Aplicaciones Científicas De Investigación
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been studied for its potential as an anti-tumor agent. Studies have shown that this compound can inhibit the growth of tumor cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. This makes this compound a potential candidate for the development of anti-cancer drugs.
In addition, this compound has been studied for its neuroprotective properties. Studies have shown that this compound can protect neurons from damage caused by oxidative stress, and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, and can induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and tumor growth, and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its versatility. This compound has been shown to have a range of potential applications, from anti-inflammatory to anti-tumor to neuroprotective. This makes this compound a potentially useful tool for studying a variety of biological processes.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer this compound to cells or animals in experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms of action of this compound, which could lead to the development of more targeted and effective drugs.
In addition, more research is needed to fully understand the safety and toxicity of this compound, particularly in humans. This could help to determine the potential clinical applications of this compound-based drugs.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has shown promise in a range of scientific research applications, including as an anti-inflammatory, anti-tumor, and neuroprotective agent. While more research is needed to fully understand the mechanisms of action and potential clinical applications of this compound, it is clear that this compound has the potential to be a valuable tool in the development of new drugs for a variety of diseases.
Métodos De Síntesis
N-benzyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with benzylamine and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 4-aminopyrazole with benzyl chloride and dimethylformamide, or the reaction of 4-acetylpyrazole with benzylamine and dimethylformamide.
Propiedades
IUPAC Name |
N-benzyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(9-11-6-4-3-5-7-11)13(17)12-8-14-16(2)10-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIAWJPLOGTTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
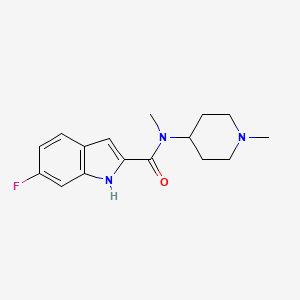


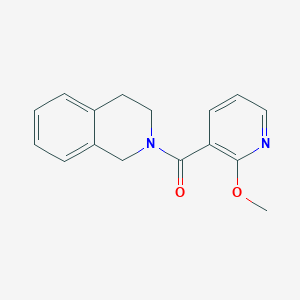
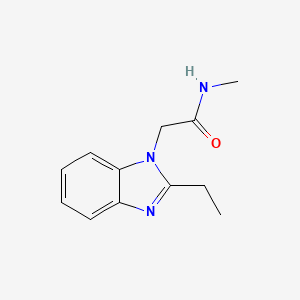

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


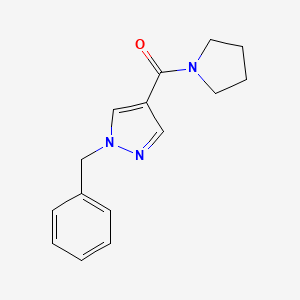
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)

